molecular formula C9H10FNO2 B1592292 Ethyl 4-Amino-3-fluorobenzoate CAS No. 73792-12-8

Ethyl 4-Amino-3-fluorobenzoate

Cat. No. B1592292
Key on ui cas rn: 73792-12-8
M. Wt: 183.18 g/mol
InChI Key: SPGMDXDPJKEDGC-UHFFFAOYSA-N
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Patent
US04333940

Procedure details

A solution of 15.0 g of 4-amino-3-fluorobenzoic acid 150 ml of anhydrous ethyl alcohol and 5 ml of boron trifluoride etherate is heated to reflux for 20 hours. Most of the solvent is then removed and 200 ml of water added and the mixture extracted with chloroform. The chloroform extract is washed with an aqueous solution of sodium bicarbonate dried over sodium sulfate and the solvent evaporated to yield an off-white solid which upon recrystallization from ethanolhexane yields ethyl 4-amino-3-fluorobenzoate as a white solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[F:11].B(F)(F)F.[CH3:16][CH2:17]OCC>C(O)C>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:16][CH3:17])=[O:7])=[CH:4][C:3]=1[F:11] |f:1.2|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)F
Name
Quantity
5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent is then removed
ADDITION
Type
ADDITION
Details
200 ml of water added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
is washed with an aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid which
CUSTOM
Type
CUSTOM
Details
upon recrystallization from ethanolhexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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